4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-hydroxybenzoyl hydrazine with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the presence of both a hydroxyl group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific research applications .
Properties
CAS No. |
303083-64-9 |
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Molecular Formula |
C21H15ClN2O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-7-3-16(4-8-17)21(27)28-19-11-1-14(2-12-19)13-23-24-20(26)15-5-9-18(25)10-6-15/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
KRDXDXAXLKTBFG-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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